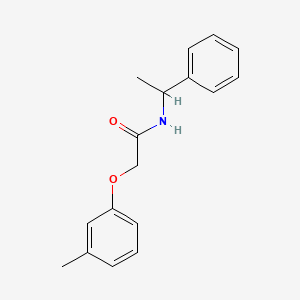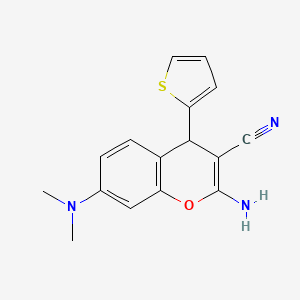
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and an amide group. MPTP is a potent inhibitor of monoamine oxidase (MAO) and has been used to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
作用機序
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is metabolized by MAO-B to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ enters the neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
実験室実験の利点と制限
The advantages of using 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for dopaminergic neurons in the substantia nigra of the brain, which allows for the study of the mechanisms of Parkinson's disease. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is also a potent inhibitor of MAO, which allows for the study of the role of this enzyme in the metabolism of neurotransmitters. However, the use of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments is limited by its neurotoxicity and potential for causing Parkinson's disease-like symptoms in humans and non-human primates.
将来の方向性
For research on 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide include the development of new compounds that selectively target dopaminergic neurons in the substantia nigra of the brain without causing neurotoxicity. This could lead to the development of new therapies for Parkinson's disease. Additionally, further research is needed to fully understand the role of MAO in the metabolism of neurotransmitters and the potential therapeutic applications of MAO inhibitors.
合成法
The synthesis of 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form the intermediate 3-(4-methylphenyl)-1-phenyl-2-propen-1-one. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazide derivative, which is cyclized with phosphorus oxychloride to form 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide.
科学的研究の応用
3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra of the brain. 3-(4-methylphenyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been used to study the role of MAO in the metabolism of neurotransmitters, as it is a potent inhibitor of this enzyme.
特性
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-9-15(10-8-14)18-17(19(25)22-20-21-11-12-26-20)13-24(23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVNBHOJFRFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)
